2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Overview
Description
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a sulfanyl group and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding sulfanyl derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl and acetohydrazide groups may participate in hydrogen bonding and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}benzoic acid
- 3-(Trifluoromethyl)benzyl 3-[[3-(trifluoromethyl)benzyl]sulfonyl]-2-naphthoate
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Uniqueness
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is unique due to the presence of both a trifluoromethyl group and an acetohydrazide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)8-3-1-2-7(4-8)5-17-6-9(16)15-14/h1-4H,5-6,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHETVEMXNCMONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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